molecular formula C17H18O4 B8498823 Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Cat. No.: B8498823
M. Wt: 286.32 g/mol
InChI Key: CLKDVUOJHWYTRH-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxybenzyloxy group and a methyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate typically involves the esterification of 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2-(4-Methoxybenzyloxy)-5-methylbenzoic acid+MethanolAcid Catalyst2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester+Water\text{2-(4-Methoxybenzyloxy)-5-methylbenzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid+MethanolAcid Catalyst​2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-Formylbenzyloxy)-5-methylbenzoic acid methyl ester.

    Reduction: Formation of 2-(4-Methoxybenzyloxy)-5-methylbenzyl alcohol.

    Substitution: Formation of 2-(4-Substitutedbenzyloxy)-5-methylbenzoic acid methyl ester.

Scientific Research Applications

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyloxy)-4-methylbenzoic acid
  • 2-(4-Methoxybenzyloxy)-3-methylbenzoic acid
  • 2-(4-Methoxybenzyloxy)-5-ethylbenzoic acid methyl ester

Uniqueness

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is unique due to the specific positioning of the methoxybenzyloxy and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methoxy]-5-methylbenzoate

InChI

InChI=1S/C17H18O4/c1-12-4-9-16(15(10-12)17(18)20-3)21-11-13-5-7-14(19-2)8-6-13/h4-10H,11H2,1-3H3

InChI Key

CLKDVUOJHWYTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxy-5-methylbenzoic acid methyl ester (4.98 g, 30 mmol), 4-methoxybenzyl chloride (4.69 g, 30 mmol) and K2CO3 (4.55 g, 33 mmol) in DMF (50 mL) is stirred at 60° C. for 48 h. The mixture is diluted with EtOAc and washed with 1N HCl and brine then the organic phase is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound as a colorless oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Hydroxy-5-methylbenzoic acid methyl ester (4.98 g, 30 mmol) and 1-chloromethyl-4-methoxybenzene (4.69 g, 30 mmol) and K2CO3 (4.55 g, 33 mmol) in DMF (50 mL) is heated to 60° C. for 72 h. The mixture is then diluted with EtOAc (100 mL), and then washed with 1N HCl solution and brine. It is then dried and concentrated. The residue is purified by flash chromatography to give the title compound as a colorless oil.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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